1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide
Description
1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide is a pyridinium-based ionic compound characterized by a 4-ethoxyphenyl ketone group at the 1-position and a 2-hydroxyethyl carbamoyl moiety at the 4-position. Its synthesis typically involves quaternization of pyridine derivatives with phenacyl bromides (e.g., 4-ethoxyphenacyl bromide) followed by metathesis or carbamoylation steps, as seen in analogous methodologies (). This compound is part of a broader class of pyridinium salts studied for applications ranging from antimicrobial agents () to chiral nanomaterials ().
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)-2-oxoethyl]-N-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.BrH/c1-2-24-16-5-3-14(4-6-16)17(22)13-20-10-7-15(8-11-20)18(23)19-9-12-21;/h3-8,10-11,21H,2,9,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYNIPJNSMEYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 356.21 g/mol
Structural Features
- The compound features a pyridinium core, which is known for its ability to interact with various biological targets.
- It incorporates an ethoxyphenyl group that may influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that similar pyridinium compounds exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study involving a series of pyridinium derivatives demonstrated that those with an ethoxyphenyl substituent exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Antimicrobial Activity
Pyridinium derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that pyridinium compounds may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative damage.
The neuroprotective effects are believed to be mediated through the inhibition of neuroinflammation and the modulation of signaling pathways associated with cell survival.
Binding Affinity Studies
Studies assessing the binding affinity of this compound to various biological targets reveal its potential as a modulator of protein-protein interactions (PPIs). The ability to disrupt PPIs is crucial in developing therapeutics for diseases such as cancer and neurodegenerative disorders.
Table: Binding Affinity Data
Toxicological Profile
Toxicological assessments have indicated that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Studies have shown that at higher concentrations, it can induce cytotoxic effects in non-cancerous cell lines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic uses. Specifically, it has shown promise in:
- Antioxidant Activity : Research indicates that compounds with similar structures can modulate the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. The ability to inhibit the interaction between Nrf2 and Keap1 suggests potential applications in treating diseases related to oxidative damage, such as neurodegenerative disorders and cancer .
- Anti-inflammatory Properties : Studies have highlighted the role of similar pyridinium derivatives in reducing inflammation. By targeting specific pathways involved in inflammatory responses, these compounds may offer new treatments for autoimmune diseases and chronic inflammatory conditions .
The biological activity of 1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide has been characterized through various assays:
Case Studies and Research Findings
Several studies have documented the effects of compounds related to this compound:
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound contrasts with nitro () or trifluoromethyl () substituents in analogs, modulating electronic properties and reactivity.
- Hydrophobic vs. Polar Moieties: Triterpenoid-tailed amphiphiles (e.g., C4-MGP) prioritize self-assembly (), while hydroxyethyl carbamoyl enhances hydrophilicity.
- Steric Effects : Bulky tert-butyl () reduces crystallinity compared to the target compound’s ethoxy group.
Physical and Spectroscopic Properties
Key Observations :
- Melting Points : Methoxy-substituted analogs (e.g., 3g) exhibit higher melting points (250–252°C) than nitro derivatives (264–266°C for 3f), suggesting stronger intermolecular forces.
- Solubility : Hydroxyethyl carbamoyl likely improves aqueous solubility compared to purely hydrophobic analogs like C4-MGP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
